

Measuring NW-1689 Levels in Clinical Trials of Safinamide: Application Notes and Protocols

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Compound of Interest

Compound Name: NW-1689

Cat. No.: B1304859

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Introduction

Safinamide (brand name Xadago®) is an approved adjunctive treatment for Parkinson's disease, exhibiting a multimodal mechanism of action that includes reversible monoamine oxidase B (MAO-B) inhibition and modulation of glutamate release.[1][2] The clinical development of Safinamide has necessitated a thorough understanding of its pharmacokinetic profile, including the formation and elimination of its metabolites. One of the key metabolites identified is **NW-1689**, an N-dealkylated carboxylic acid derivative.[3] Monitoring the levels of **NW-1689** in clinical trials is crucial for characterizing the complete pharmacokinetic profile of Safinamide, assessing metabolic pathways, and evaluating potential drug-drug interactions.

These application notes provide a comprehensive overview and detailed protocols for the measurement of **NW-1689** in human plasma samples from clinical trials, based on currently available information.

Data Presentation

While specific quantitative data for **NW-1689** from comprehensive clinical trial reports are not readily available in the public domain, key analytical parameters have been established. The following table summarizes the reported limits of quantification for **NW-1689** in human plasma.

Table 1: Bioanalytical Method Parameters for **NW-1689** in Human Plasma

Analyte	Matrix	Analytical Method	Lower Limit of Quantification (LLOQ)	Upper Limit of Quantification (ULOQ)	Reference
NW-1689	Human Plasma	LC-MS/MS	5.00 ng/mL	10000 ng/mL	[4]

Experimental Protocols

The following protocol for the quantification of **NW-1689** in human plasma is based on established bioanalytical methods for Sildenafil and its metabolites, primarily utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[5][6]

Protocol: Quantification of NW-1689 in Human Plasma by UPLC-MS/MS

1. Objective: To accurately and precisely quantify the concentration of Sildenafil metabolite **NW-1689** in human plasma samples.

2. Materials and Reagents:

- Human plasma (collected in EDTA or heparin tubes)
- NW-1689** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled **NW-1689** or a structurally similar compound not present in the matrix)
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18 MΩ·cm or higher)

- Methanol (HPLC or LC-MS grade)

- Microcentrifuge tubes (1.5 mL)

- Autosampler vials

3. Equipment:

- Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Vortex mixer
- Centrifuge
- Pipettes

4. Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma sample to ensure homogeneity.
- In a 1.5 mL microcentrifuge tube, pipette 100 μ L of the plasma sample.
- Add an appropriate volume of the internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.

5. UPLC Conditions (Adapted from Saffinamide methods):

- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.0 min: Linear gradient to 90% B
 - 2.0-2.5 min: Hold at 90% B
 - 2.5-2.6 min: Return to 10% B
 - 2.6-3.5 min: Re-equilibration at 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 °C

6. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Note: Specific MRM transitions for **NW-1689** are not publicly available and must be determined empirically by infusing the **NW-1689** reference standard into the mass spectrometer to identify the precursor ion and optimize fragmentation to select the most abundant and stable product ions.
- Ion Source Parameters (to be optimized):

- Capillary Voltage
- Source Temperature
- Desolvation Gas Flow
- Cone Gas Flow
- Collision Energy and Cone Voltage: To be optimized for each MRM transition.

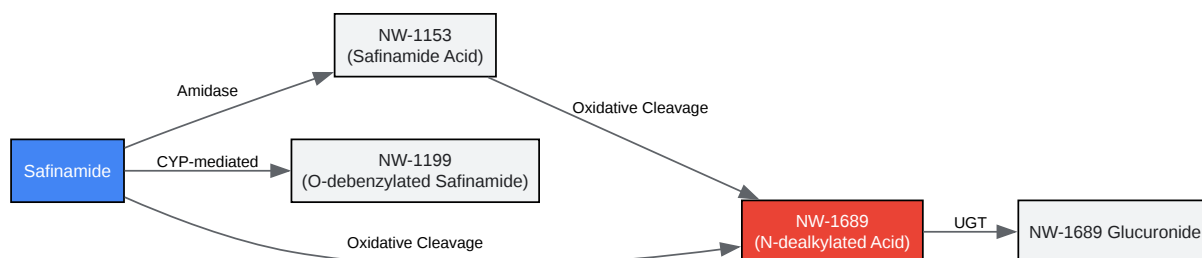
7. Calibration and Quality Control:

- Prepare a series of calibration standards by spiking blank human plasma with known concentrations of **NW-1689**. The calibration range should encompass the expected concentrations in clinical samples and include the LLOQ and ULOQ (5.00 ng/mL to 10000 ng/mL).
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
- Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the analytical run.

Visualizations

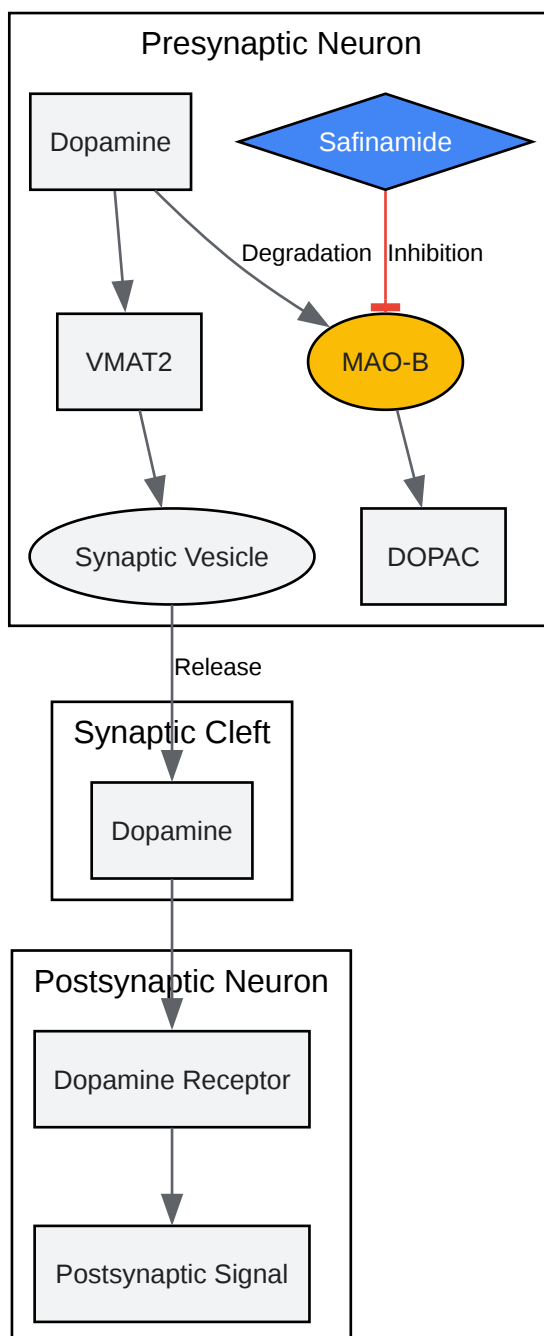
Signaling and Metabolism Pathways

The following diagrams illustrate the metabolic pathway of Safinamide and the key signaling pathways it modulates.

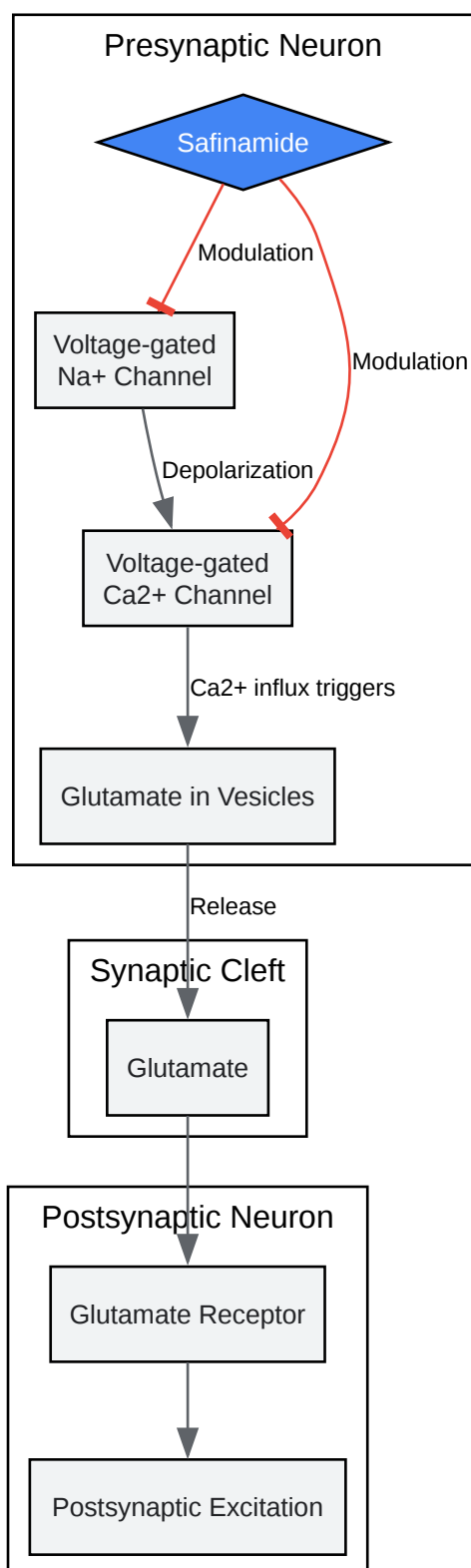


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Safinamide Metabolism Pathway

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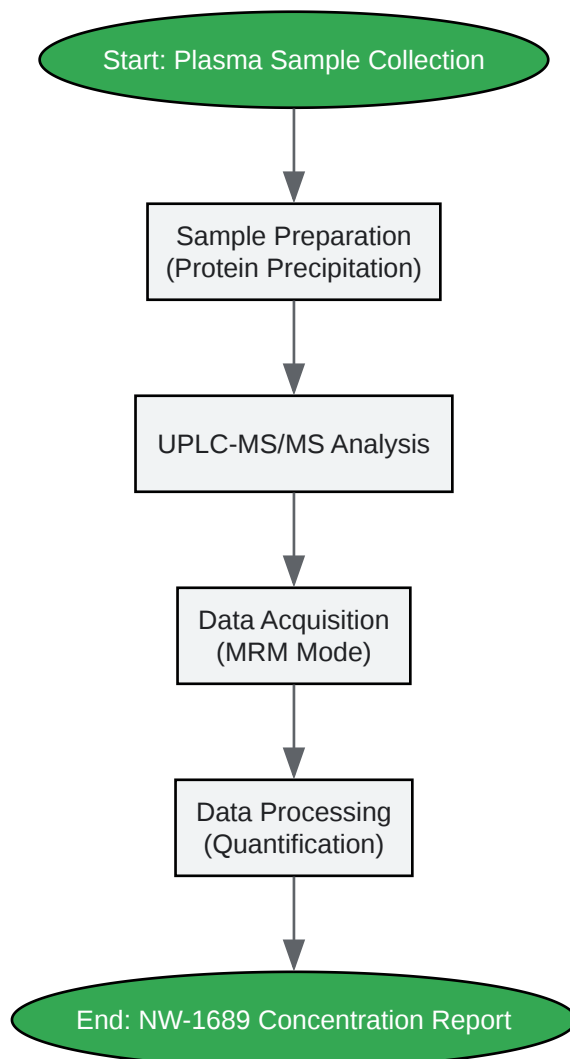
MAO-B Signaling Pathway and Safinamide Inhibition



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Glutamate Signaling and Saffinamide Modulation

Experimental Workflow



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Experimental Workflow for **NW-1689** Quantification

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